2,5-Dichlorophenol;piperidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Oxidation Method: This method involves the direct oxidation of p-dichlorobenzene using hydrogen peroxide as the oxidant. Iron powder is used as a catalyst, and acetic acid serves as the solvent. The optimal reaction conditions are a temperature of 60°C and a reaction time of 2.5 hours.
Friedel-Crafts Acylation: This method starts with p-dichlorobenzene and acetyl chloride in the presence of aluminum trichloride to obtain 2,5-dichloroacetophenone.
Diazotization and Hydrolysis: This process uses 2,5-dichloroaniline as the starting material, which undergoes diazotization followed by hydrolysis to yield 2,5-Dichlorophenol.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2,5-Dichlorophenol can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert 2,5-Dichlorophenol into less chlorinated phenols.
Substitution: Halogen atoms in 2,5-Dichlorophenol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iron powder as a catalyst, and acetic acid as a solvent.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Various oxidized phenolic compounds.
Reduction: Less chlorinated phenols.
Substitution: Phenolic compounds with substituted functional groups.
Scientific Research Applications
2,5-Dichlorophenol and piperidine have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenol involves its interaction with cellular components, leading to various physiological effects. Piperidine, on the other hand, acts on multiple molecular targets and pathways, including the NF-κB and PI3K/Akt signaling pathways, which are involved in cancer progression . Piperidine also exhibits antioxidant, anti-inflammatory, and bioavailability-enhancing properties .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorophenol
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 3,4-Dichlorophenol
- 3,5-Dichlorophenol
Uniqueness
2,5-Dichlorophenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Piperidine’s six-membered ring structure with a nitrogen atom makes it a versatile building block in organic synthesis and drug design .
Properties
CAS No. |
681440-51-7 |
---|---|
Molecular Formula |
C11H15Cl2NO |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
2,5-dichlorophenol;piperidine |
InChI |
InChI=1S/C6H4Cl2O.C5H11N/c7-4-1-2-5(8)6(9)3-4;1-2-4-6-5-3-1/h1-3,9H;6H,1-5H2 |
InChI Key |
XFDSEEOTTYEANR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC1.C1=CC(=C(C=C1Cl)O)Cl |
Origin of Product |
United States |
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